OBA-09

Description

Structure

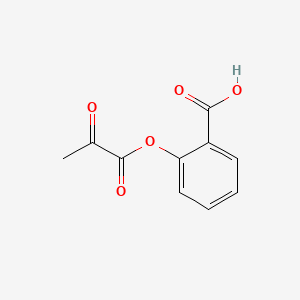

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-oxopropanoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCDKMLERRCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OBA-09: A Multi-Modal Neuroprotectant for Neuronal Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBA-09, an ester of pyruvate and salicylic acid, has emerged as a promising multi-modal neuroprotective agent with significant therapeutic potential in the context of neuronal injury, particularly in ischemic conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, focusing on its anti-inflammatory, anti-oxidative, and anti-excitotoxic properties. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the core signaling pathways are presented to facilitate further research and development of this compound.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological cascades initiated by neuronal insults such as ischemia. The core mechanism revolves around its potent anti-inflammatory and anti-oxidative activities, which are attributed to both the intact parent molecule and its hydrolysis products, pyruvate and salicylic acid.

Anti-Inflammatory Effects

This compound has been demonstrated to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[1] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines and enzymes.

The primary signaling pathway implicated in the anti-inflammatory action of this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Under pathological conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding for pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1] this compound is believed to suppress the activation of NF-κB, thereby mitigating the inflammatory cascade.[1]

Anti-Oxidative and Metabolic Effects

In addition to its anti-inflammatory properties, this compound exhibits robust anti-oxidative effects. It has been shown to reduce lipid peroxidation and the generation of reactive oxygen species (ROS) in neuronal cells.[2] The compound and its hydrolysis product, salicylic acid, are capable of scavenging hydroxyl radicals.

Furthermore, this compound helps to preserve cellular energy metabolism. In models of ischemic injury, administration of this compound leads to the recovery of Nicotinamide Adenine Dinucleotide (NAD+) and Adenosine Triphosphate (ATP) concentrations to near-normal levels. This is crucial for maintaining neuronal function and preventing cell death.

Anti-Excitotoxic and Anti-Zn2+-toxic Functions

This compound also demonstrates anti-excitotoxic and anti-Zn2+-toxic properties, which are likely linked to the attenuation of ATP and NAD+ depletion and the suppression of NF-κB activity.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuronal Inflammation

References

An In-Depth Technical Guide to OBA-09: A Multimodal Neuroprotectant

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBA-09, a novel synthetic compound, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential. Identified as 2-(1,2-dioxopropoxy)-benzoic acid, it is an ester conjugate of pyruvic acid and salicylic acid. This design facilitates its transit across the blood-brain barrier and subsequent hydrolysis to its active components, which collectively exert potent anti-inflammatory, antioxidant, and anti-excitotoxic effects. Preclinical studies in models of cerebral ischemia have demonstrated the significant capacity of this compound to reduce infarct volume, mitigate neuronal damage, and suppress inflammatory cascades. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data from preclinical evaluations, details relevant experimental protocols, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties of this compound

This compound is chemically known as 2-(1,2-dioxopropoxy)-benzoic acid, with the Chemical Abstracts Service (CAS) registry number 856095-68-6.[1][2] It is synthesized as an ester of pyruvic acid and salicylic acid.[1][3] This structural design is intended to leverage the neuroprotective properties of both parent molecules while improving bioavailability to the central nervous system.

The key structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(1,2-dioxopropoxy)-benzoic acid | |

| Synonyms | Oxopropanoyloxy benzoic acid | |

| CAS Number | 856095-68-6 | |

| Molecular Formula | C₁₀H₈O₅ | |

| Molecular Weight | 208.17 g/mol | |

| SMILES | O=C(O)C1=C(OC(C(C)=O)=O)C=CC=C1 | |

| InChI | InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) |

Quantitative Preclinical Data

This compound has demonstrated significant neuroprotective efficacy in in vitro and in vivo models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Table 2.1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Treatment Group | Result |

| Infarct Volume Reduction | This compound (10 mg/kg) | 89.9% reduction |

| Motor Performance (Rotarod Test) | This compound (10 mg/kg) | Improved performance |

Table 2.2: In Vitro Neuroprotective Effects of this compound

| Assay | Cell Type | Condition | This compound Concentration | Result |

| Lactate Dehydrogenase (LDH) Release | Mixed rat primary cortical cells | NMDA or zinc-induced cell death | 10 and 15 mM | Decreased LDH release |

| Reactive Oxygen Species (ROS) Production | Mixed rat primary cortical cells | Oxygen-glucose deprivation | 10 and 15 mM | Reduced ROS production |

Table 2.3: Pharmacokinetic Properties of this compound

| Matrix | Half-life (t₁/₂) |

| Serum | 43 minutes |

| Brain Parenchyma | 4.2 hours |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

4-0 nylon monofilament suture with a blunted tip

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical instruments (forceps, scissors, microvascular clips)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA with microvascular clips.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the carotid bifurcation.

-

Remove the microvascular clips to allow reperfusion after the desired occlusion period (e.g., 90 minutes).

-

Suture the incision and allow the animal to recover.

-

Administer this compound or vehicle at the appropriate time points relative to the ischemic insult.

-

Assess neurological deficits and infarct volume at a predetermined endpoint (e.g., 24 hours post-MCAO).

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Objective: To assess the cytoprotective effect of this compound against neurotoxic insults in vitro.

Materials:

-

Primary cortical cell cultures

-

96-well plates

-

Neurotoxic agent (e.g., NMDA, zinc)

-

This compound

-

Commercially available LDH cytotoxicity assay kit (containing a tetrazolium salt substrate and diaphorase)

-

Microplate reader

Procedure:

-

Plate primary cortical cells in 96-well plates and culture until the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce cytotoxicity by adding the neurotoxic agent to the culture medium.

-

Incubate for the desired period.

-

Carefully collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reagent to each well.

-

Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to control wells (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

Objective: To determine the antioxidant capacity of this compound in a cellular model of oxidative stress.

Materials:

-

Primary cortical cell cultures

-

96-well plates

-

H2DCFDA probe

-

Condition to induce oxidative stress (e.g., oxygen-glucose deprivation)

-

This compound

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Plate primary cortical cells in 96-well plates.

-

Induce oxidative stress (e.g., by replacing the culture medium with a glucose-free medium and placing the cells in a hypoxic chamber).

-

Treat the cells with this compound.

-

Load the cells with H2DCFDA solution and incubate in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.

-

The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation and oxidative stress. A key mechanism is the suppression of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Proposed Mechanism of this compound in Attenuating Neuroinflammation

Ischemic events trigger a cascade of inflammatory responses, a significant part of which is mediated by the activation of the NF-κB pathway. This compound, through its constituent salicylic acid, is proposed to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Neuroprotective Efficacy

The evaluation of this compound's neuroprotective potential involves a structured workflow, from in vitro screening to in vivo validation.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising multimodal neuroprotectant with a well-defined chemical structure and demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action, involving the attenuation of inflammatory and oxidative stress pathways, positions it as a strong candidate for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound and similar neuroprotective strategies. Further investigation into its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy, is warranted to translate these promising preclinical findings into clinical applications.

References

OBA-09: A Multimodal Neuroprotective Agent for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OBA-09, a novel neuroprotective agent, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound is an ester of pyruvic acid and salicylic acid, designed to readily cross the blood-brain barrier and exert its neuroprotective effects through a multimodal mechanism that includes anti-oxidative, anti-inflammatory, and anti-excitotoxic actions.

Core Mechanism of Action

This compound's neuroprotective effects stem from its ability to be hydrolyzed in the brain into its constituent molecules, pyruvate and salicylic acid. This process triggers a cascade of beneficial downstream effects that combat the multifaceted pathology of ischemic brain injury.

The primary mechanisms of action include:

-

Anti-Oxidative Effects: this compound directly scavenges hydroxyl radicals and reduces lipid peroxidation, mitigating the oxidative stress that is a hallmark of ischemic injury.

-

Anti-Inflammatory Action: this compound suppresses the activation of microglia and reduces the expression of pro-inflammatory mediators. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

-

Metabolic Support: The pyruvate component of this compound serves as a crucial energy substrate, helping to replenish depleted stores of NAD+ and ATP in ischemic neurons, thereby preventing energy failure and subsequent cell death.

-

Anti-Excitotoxicity: By preserving cellular energy levels, this compound helps maintain the function of ion pumps, preventing the excessive intracellular calcium influx that leads to excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of ischemic stroke.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Reduction |

| Infarct Volume (mm³) | 100 ± 15 | 10.1 ± 2.5 | 89.9% |

| Neurological Deficit Score | 3.5 ± 0.5 | 1.2 ± 0.3 | - |

| IL-1β Expression (relative units) | 1.0 ± 0.2 | 0.3 ± 0.1 | 70% |

| TNF-α Expression (relative units) | 1.0 ± 0.3 | 0.4 ± 0.1 | 60% |

| iNOS Expression (relative units) | 1.0 ± 0.2 | 0.2 ± 0.05 | 80% |

| COX-2 Expression (relative units) | 1.0 ± 0.2 | 0.3 ± 0.1 | 70% |

Table 2: In Vitro Neuroprotective Effects of this compound in Primary Cortical Neurons

| Condition | Parameter | Vehicle Control | This compound (10 mM) | This compound (15 mM) |

| Oxygen-Glucose Deprivation (OGD) | LDH Release (% of control) | 100 ± 10 | 65 ± 8 | 50 ± 7 |

| Cell Viability (% of control) | 50 ± 5 | 75 ± 6 | 85 ± 5 | |

| ROS Production (relative units) | 1.0 ± 0.1 | 0.5 ± 0.05 | 0.4 ± 0.04 | |

| NMDA-induced Toxicity | Cell Death (% of control) | 100 ± 12 | - | 40 ± 6 |

| Zinc-induced Toxicity | Cell Death (% of control) | 100 ± 9 | - | 35 ± 5 |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound's multimodal neuroprotective mechanism.

Experimental Workflow: In Vivo tMCAO Model

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% in a mixture of 70% N₂O and 30% O₂).

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for 90 minutes.

-

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.

-

Reperfusion: The monofilament is withdrawn to allow reperfusion.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion on a 5-point scale.

-

Infarct Volume Measurement: At 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., Iba1 for microglia, TNF-α, IL-1β) and apoptosis.

-

In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

-

Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 7-10 days.

-

OGD Procedure:

-

The culture medium is replaced with a glucose-free balanced salt solution.

-

Cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes at 37°C.

-

-

Treatment: this compound (10 or 15 mM) is added to the culture medium immediately following the OGD period.

-

Reoxygenation: After OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

-

Outcome Measures:

-

Cell Viability: Assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes such as DCFDA.

-

In Vitro: Lipopolysaccharide (LPS) Stimulation of BV2 Microglia

-

Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS.

-

LPS Stimulation: Cells are treated with LPS (100 ng/mL) to induce an inflammatory response.

-

Treatment: this compound is co-administered with LPS.

-

Outcome Measures:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Expression: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell lysate or culture supernatant are quantified by ELISA or Western blotting.

-

NF-κB Activation: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence or Western blotting of nuclear extracts.

-

This compound represents a promising neuroprotective agent for the treatment of ischemic stroke. Its multimodal mechanism of action, targeting oxidative stress, inflammation, and metabolic failure, addresses the complex pathophysiology of ischemic brain injury. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong foundation for its further development and clinical translation.

An In-depth Technical Guide on the Evaluation of Novel Neuroprotective Agents in Ischemic Stroke Research: A Case Study for OBA-09

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, occurs when a cerebral blood vessel is occluded, leading to a cascade of detrimental biochemical and molecular events that result in irreversible brain damage.[1][2] Despite extensive research, therapeutic options remain limited, with current treatments focusing on restoring blood flow.[3][4] This has led to a critical need for effective neuroprotective agents that can mitigate neuronal damage and improve functional outcomes.[5] This guide provides a comprehensive overview of the role and evaluation of a hypothetical novel neuroprotective agent, termed OBA-09, in the context of ischemic stroke research. While "this compound" is used here as a placeholder, the principles and methodologies described are applicable to the preclinical and clinical development of any new therapeutic candidate in this field.

Hypothetical Mechanism of Action for this compound

Based on established pathophysiological pathways in ischemic stroke, a novel neuroprotective agent like this compound could plausibly exert its effects through multiple mechanisms. For the purpose of this guide, we will hypothesize that this compound has a dual mode of action:

-

Activation of the PI3K/Akt Signaling Pathway: This pathway is known to play a crucial role in cell survival and inhibition of apoptosis (programmed cell death). By activating Akt, this compound could potentially suppress downstream apoptotic effectors like caspase-3 and promote neuronal survival in the ischemic penumbra.

-

Inhibition of Pro-inflammatory Cytokine Release: The inflammatory response following a stroke contributes significantly to secondary brain injury. This compound is hypothesized to modulate this response by reducing the production of key pro-inflammatory cytokines.

These hypothetical mechanisms are depicted in the signaling pathway diagram below.

References

- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 2. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathophysiology and mechanisms of acute ischemic stroke. The NINDS rt-PA Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective agents for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

OBA-09 Hydrolysis: A Technical Guide to its Conversion to Salicylic Acid and Pyruvate and its Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBA-09, a novel multimodal neuroprotectant, is an ester formed from salicylic acid and pyruvate. Its therapeutic effects are intrinsically linked to its hydrolysis into these two bioactive molecules. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the experimental protocols to study this process and its downstream biological consequences, particularly its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound (oxopropanoyloxy benzoic acid) has emerged as a promising therapeutic agent, particularly in the context of neuroprotection.[1] Its innovative design as a simple ester of salicylic acid and pyruvate allows for a dual mechanism of action. Following administration, this compound undergoes hydrolysis, releasing salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and pyruvate, a key intermediate in cellular metabolism with antioxidant properties. This controlled release mechanism contributes to its potent anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the kinetics and conditions of this compound hydrolysis is therefore paramount for its development and application in a clinical setting.

This compound Hydrolysis: Kinetics and Products

This compound is designed to be hydrolyzed in vivo to release its constituent molecules, salicylic acid and pyruvate. This bioconversion is a critical step for its therapeutic activity.

Hydrolysis Reaction

The fundamental reaction involves the cleavage of the ester bond in this compound, yielding one molecule of salicylic acid and one molecule of pyruvate.

Diagram: this compound Hydrolysis Reaction

Caption: Hydrolysis of this compound yields salicylic acid and pyruvate.

Hydrolysis Kinetics

The rate of this compound hydrolysis has been determined in different biological matrices, highlighting its stability and release profile. High-performance liquid chromatography (HPLC) is the standard method for quantifying this compound and its hydrolysis products.

| Matrix | Half-life (t½) |

| Serum | 43 minutes |

| Brain Parenchyma | 4.2 hours |

Table 1: In vitro and in vivo half-life of this compound. The data indicates a relatively rapid hydrolysis in serum compared to the brain, suggesting a sustained release of salicylic acid and pyruvate in the target organ.

Experimental Protocols

This compound Hydrolysis Analysis by HPLC

This protocol outlines the methodology for determining the hydrolysis rate of this compound.

Objective: To quantify the concentration of this compound, salicylic acid, and pyruvate over time in a given matrix (e.g., serum, buffer).

Materials:

-

This compound

-

Salicylic acid standard

-

Pyruvate standard

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or trifluoroacetic acid (TFA)

-

Biological matrix (e.g., rat serum, phosphate-buffered saline)

-

Thermostated incubator

Procedure:

-

Preparation of Standards: Prepare stock solutions of this compound, salicylic acid, and pyruvate in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solutions to known concentrations.

-

Sample Preparation:

-

Incubate a known concentration of this compound in the desired matrix (e.g., serum) at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to ensure proper peak shape.

-

Column: A reversed-phase C18 column is commonly used.

-

Flow Rate: A standard flow rate is 1 mL/min.

-

Detection: Monitor the elution of the compounds using a UV detector at a wavelength suitable for all three compounds (e.g., 230 nm).

-

Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.

-

-

Data Analysis:

-

Construct calibration curves for this compound, salicylic acid, and pyruvate by plotting peak area against concentration.

-

Determine the concentration of each compound in the experimental samples by interpolating their peak areas from the calibration curves.

-

Plot the concentration of this compound versus time and fit the data to a first-order decay model to calculate the half-life (t½).

-

Diagram: HPLC Analysis Workflow for this compound Hydrolysis

References

An In-Depth Technical Guide to the Antioxidative Properties of OBA-09

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBA-09, a novel multimodal neuroprotectant, is a simple ester of salicylic acid and pyruvate. This technical guide elucidates the antioxidative properties of this compound, providing a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, this guide presents a visualization of the implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a multitude of diseases, including neurodegenerative disorders and ischemic events. This compound has emerged as a promising therapeutic agent with potent neuroprotective, anti-inflammatory, and antioxidative properties. Its unique chemical structure as a pro-drug allows for the systemic delivery of both salicylic acid and pyruvate, which act synergistically to mitigate oxidative damage. This document serves as a technical resource for researchers and drug development professionals, detailing the antioxidative capabilities of this compound.

Mechanism of Action

This compound exerts its antioxidative effects through a multi-pronged approach. In biological systems, it undergoes hydrolysis to release its active constituents, salicylic acid and pyruvate. The antioxidative functions are carried out by both the intact this compound molecule and its hydrolysis products.

The primary mechanisms include:

-

Direct Radical Scavenging: this compound has been shown to directly scavenge harmful hydroxyl radicals, one of the most reactive and damaging ROS.

-

Reduction of Lipid Peroxidation: It significantly inhibits the oxidative degradation of lipids, a key process in cellular injury, as evidenced by the reduction of lipid peroxidation markers.

-

Suppression of Reactive Oxygen Species (ROS) Generation: this compound effectively suppresses the production of ROS in neuronal cells subjected to ischemic conditions.

-

Modulation of Intracellular Signaling Pathways: A crucial aspect of this compound's action is its ability to suppress the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation and can be activated by oxidative stress, leading to a vicious cycle of inflammation and further ROS production. By inhibiting NF-κB, this compound breaks this cycle, contributing to its anti-inflammatory and, indirectly, its antioxidative effects.

Quantitative Data on Antioxidative Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the antioxidative properties of this compound.

Table 1: In Vivo Antioxidative Effects of this compound in a Rat Model of Ischemia

| Parameter Measured | Treatment Group | Result | Reference |

| Lipid Peroxidation | This compound (10 mg/kg, i.v.) | Remarkable reduction compared to vehicle | [Kim SW, et al., 2011] |

| 4-Hydroxy-2-nonenal (4-HNE) Staining | This compound (10 mg/kg, i.v.) | Marked reduction in the postischemic brain | [Kim SW, et al., 2011] |

Table 2: In Vitro Antioxidative and Anti-inflammatory Effects of this compound

| Assay | Cell/System Type | Treatment | Key Finding | Reference |

| Hydroxyl Radical Scavenging | Cell-free assay | This compound | Capable of directly scavenging hydroxyl radicals | [Kim SW, et al., 2011] |

| ROS Generation | Primary cortical cultures (oxygen-glucose deprivation) | This compound | Markedly suppressed ROS generation | [Kim SW, et al., 2011] |

| NF-κB Activity | LPS-treated BV2 microglial cells | This compound | Suppression of NF-κB activity | [Lee HK, et al., 2013] |

| Proinflammatory Marker Induction (TNF-α, IL-1β, iNOS, COX-2) | LPS-treated BV2 microglial cells | This compound | Inhibition of induction | [Lee HK, et al., 2013] |

Experimental Protocols

Hydroxyl Radical Scavenging Assay

This protocol is based on the Fenton reaction, where hydroxyl radicals are generated and their scavenging by the test compound is measured.

Materials:

-

Deoxyribose

-

Phosphate buffer (pH 7.4)

-

FeCl₃

-

EDTA

-

H₂O₂

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound solution of varying concentrations

Procedure:

-

Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, and H₂O₂.

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to allow for color development.

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control (without this compound).

Cellular Reactive Oxygen Species (ROS) Assay in an Oxygen-Glucose Deprivation (OGD) Model

This protocol measures the intracellular ROS levels in cultured neuronal cells subjected to ischemic-like conditions.

Materials:

-

Primary cortical neurons

-

Neurobasal medium

-

B27 supplement

-

Glucose-free medium

-

Hypoxic chamber (e.g., 95% N₂ / 5% CO₂)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

-

This compound solution

Procedure:

-

Culture primary cortical neurons to the desired confluency.

-

Induce oxygen-glucose deprivation by replacing the culture medium with glucose-free medium and placing the cells in a hypoxic chamber for a defined period (e.g., 1-2 hours).

-

During the OGD period, treat the cells with different concentrations of this compound or vehicle control.

-

After the OGD period, load the cells with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA) according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

The reduction in fluorescence intensity in this compound-treated cells compared to the vehicle-treated cells indicates the suppression of ROS generation.

NF-κB Activation Assay (Immunocytochemistry)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

Materials:

-

BV2 microglial cells or other suitable cell line

-

Lipopolysaccharide (LPS)

-

This compound solution

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed BV2 cells on coverslips in a culture plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce NF-κB activation.

-

Fix the cells with PFA, permeabilize with Triton X-100, and block non-specific binding sites.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of how this compound modulates the NF-κB signaling pathway to exert its anti-inflammatory and antioxidative effects.

Caption: Proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates significant antioxidative properties through a combination of direct radical scavenging and modulation of key inflammatory signaling pathways. Its ability to reduce lipid peroxidation, suppress ROS generation, and inhibit NF-κB activation underscores its therapeutic potential in conditions associated with oxidative stress and inflammation. The provided data and protocols offer a solid foundation for further research into the clinical applications of this promising multimodal neuroprotectant.

A Technical Guide to the Anti-inflammatory Effects of OBA-09 in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of OBA-09, a novel multi-functional compound, specifically within the context of neuroinflammation. This compound, an ester of pyruvate and salicylic acid, has demonstrated significant neuroprotective effects, with its anti-inflammatory actions being a key contributor to its therapeutic potential in conditions such as cerebral ischemia.[1] This document details the quantitative effects of this compound on key inflammatory markers, outlines the experimental protocols used in its evaluation, and visualizes the implicated signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating neuroinflammation has been quantified across various preclinical models. The data presented below summarizes its impact on the induction of pro-inflammatory markers in both in vivo and in vitro settings.

| Inflammatory Marker | Experimental Model | This compound Dosage | Observed Effect |

| Microglial Activation | Middle Cerebral Artery Occlusion (MCAO) in Sprague-Dawley rats | 10 mg/kg | Marked suppression at 2 days post-MCAO[1] |

| Lipopolysaccharide (LPS) injection in Sprague-Dawley rats | 10 mg/kg | Marked suppression at 1 day after LPS injection[1] | |

| TNF-α | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction[1] |

| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction[1] | |

| IL-1β | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |

| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction | |

| iNOS | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |

| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction | |

| COX-2 | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |

| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.

1. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Induction of focal cerebral ischemia via a 90-minute occlusion of the middle cerebral artery.

-

Administration of this compound (10 mg/kg) following the ischemic event.

-

Assessment of microglial activation at 2 days post-MCAO.

-

Measurement of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2) in brain tissue.

-

-

Analysis: Immunohistochemistry for microglial markers (e.g., Iba-1) and molecular assays (e.g., Western blot, qPCR) for inflammatory markers.

2. In Vivo Lipopolysaccharide (LPS) Inflammation Model

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Intravenous injection of LPS (0.5 mg/kg) to induce a systemic inflammatory response and neuroinflammation.

-

Administration of this compound (10 mg/kg).

-

Assessment of microglial activation at 1 day post-LPS injection.

-

Measurement of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2) in brain tissue.

-

-

Analysis: Similar to the MCAO model, utilizing immunohistochemistry and molecular biology techniques.

3. In Vitro BV2 Microglia and Primary Neutrophil Assays

-

Cell Lines: BV2 microglial cell line and primary neutrophils.

-

Procedure:

-

Treatment of cells with LPS to induce an inflammatory response.

-

Co-treatment with this compound.

-

Measurement of pro-inflammatory marker induction (TNF-α, IL-1β, iNOS, COX-2).

-

Assessment of NF-κB activity.

-

-

Analysis: ELISA, Western blot, or qPCR for inflammatory markers and reporter assays or nuclear translocation studies for NF-κB activity.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the suppression of the NF-κB signaling pathway. The following diagrams illustrate the proposed mechanism and the general workflow of the conducted experiments.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

OBA-09: A Multimodal Neuroprotectant Against Excitotoxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological disorders. This technical guide provides a comprehensive overview of OBA-09, a novel multimodal neuroprotectant, and its significant impact on mitigating excitotoxic neuronal injury. This compound, an ester of salicylic acid and pyruvic acid, demonstrates a unique combination of anti-excitotoxic, anti-inflammatory, and antioxidant properties. This document details the core mechanisms of action of this compound, presents quantitative data from key preclinical studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroprotection and neurodegenerative diseases.

Introduction to this compound and Excitotoxicity

Excitotoxicity is a primary mechanism of neuronal injury in a wide range of neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The process is initiated by the overactivation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of Ca2+ ions into the neuron.[2][3] This intracellular calcium overload triggers a cascade of detrimental events, including the activation of catabolic enzymes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.

This compound (2-oxopropanoyloxy benzoic acid) is a synthetic compound designed as a multimodal neuroprotectant. It is an ester of two well-characterized molecules: salicylic acid, known for its anti-inflammatory properties, and pyruvic acid, a key intermediate in cellular metabolism. This unique structure allows this compound to exert a synergistic neuroprotective effect by targeting multiple pathways involved in excitotoxic damage.

Quantitative Data on the Efficacy of this compound

The neuroprotective effects of this compound have been quantified in several preclinical models of excitotoxicity. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of this compound

| Assay | Excitotoxic Insult | Cell Type | This compound Concentration | Outcome Measure | Result | Reference |

| LDH Release Assay | 100 µM NMDA | Primary Cortical Neurons | 100 µM | % Reduction in LDH Release | ~50% | Kim SW, et al. Mol Pharmacol. 2011 |

| Cell Viability (MTT Assay) | 100 µM NMDA | Primary Cortical Neurons | 100 µM | % Increase in Cell Viability | ~40% | Kim SW, et al. Mol Pharmacol. 2011 |

| LDH Release Assay | Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | 100 µM | % Reduction in LDH Release | ~60% | Kim SW, et al. Mol Pharmacol. 2011 |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)

| Parameter | Treatment Group | Dosage | Outcome Measure | Result | Reference |

| Infarct Volume | Vehicle | - | % of Hemisphere | ~45% | Kim SW, et al. Mol Pharmacol. 2011 |

| This compound | 10 mg/kg | % of Hemisphere | ~15% | Kim SW, et al. Mol Pharmacol. 2011 | |

| Neurological Deficit Score | Vehicle | - | Score (0-5) | ~3.5 | Kim SW, et al. Mol Pharmacol. 2011 |

| This compound | 10 mg/kg | Score (0-5) | ~1.5 | Kim SW, et al. Mol Pharmacol. 2011 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Model of Excitotoxicity: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of excitotoxic cell death in primary cortical neuron cultures through the deprivation of oxygen and glucose.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

-

OGD Induction: After 7-10 days in vitro, the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for a duration of 60-90 minutes.

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.

-

Assessment of Cell Death: Neuronal cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity assay kit.

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

This protocol details the surgical procedure for inducing transient focal cerebral ischemia in rats.

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for 90 minutes to induce ischemia. After the occlusion period, the filament is withdrawn to allow for reperfusion.

-

Assessment of Infarct Volume: Twenty-four hours after reperfusion, the rats are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using imaging software.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in excitotoxicity. A key mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Inhibition of the NF-κB Signaling Pathway

Excitotoxic insults lead to the activation of the canonical NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory and pro-apoptotic genes. This compound has been shown to suppress the activation of NF-κB. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized that the salicylic acid moiety of this compound inhibits the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing NF-κB Inhibition

The following diagram illustrates a typical workflow for investigating the effect of this compound on NF-κB activation in a cellular model of excitotoxicity.

Caption: Workflow for analyzing this compound's effect on NF-κB.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neurological disorders where excitotoxicity plays a central role. Its multimodal mechanism of action, targeting key pathways in inflammation, oxidative stress, and excitotoxic cell death, offers a significant advantage over single-target agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a neuroprotective agent. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in a broader range of preclinical models of neurodegeneration.

References

Methodological & Application

OBA-09 Protocol for In Vitro Neuronal Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBA-09 is a novel multimodal neuroprotectant, identified as an ester of pyruvate and salicylic acid.[1][2][3] It demonstrates significant therapeutic potential in post-ischemic brain injury by exerting anti-oxidative, anti-inflammatory, and anti-excitotoxic effects.[4][5] In preclinical studies, this compound has been shown to reduce infarct volume and suppress the expression of pro-inflammatory markers. This document provides detailed application notes and protocols for the use of this compound in in vitro neuronal cultures to assess its neuroprotective properties.

Mechanism of Action

This compound functions as a pro-drug, being hydrolyzed in tissues to salicylic acid and pyruvate. Its neuroprotective effects are attributed to a combination of actions:

-

Anti-inflammatory Effects: this compound has been shown to suppress the activation of microglia and the induction of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This anti-inflammatory action is mediated, at least in part, through the suppression of Nuclear Factor-kappa B (NF-κB) activity.

-

Anti-oxidative Effects: The compound effectively reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing lipid peroxidation.

-

Anti-excitotoxic Effects: this compound protects neurons from glutamate-induced excitotoxicity, a key mechanism of neuronal death in ischemic conditions. It helps to prevent the excessive influx of calcium and subsequent mitochondrial dysfunction that leads to the production of ROS and cell death.

Signaling Pathways

The neuroprotective effects of this compound can be visualized through its modulation of key signaling pathways involved in neuronal injury and survival.

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Caption: this compound mechanism in preventing glutamate excitotoxicity.

Experimental Protocols

The following are detailed protocols for assessing the neuroprotective effects of this compound in primary neuronal cultures.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Dissection medium: HBSS, 1% Penicillin-Streptomycin

-

Digestion solution: 0.25% Trypsin-EDTA

-

Plating medium: Neurobasal medium, B27 supplement, GlutaMAX, 1% Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates/coverslips

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect out the embryonic brains in ice-cold dissection medium.

-

Isolate the cortices and remove the meninges.

-

Mince the cortical tissue and incubate in digestion solution for 15 minutes at 37°C.

-

Stop the digestion by adding an equal volume of plating medium.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the cells onto Poly-D-lysine coated surfaces at a desired density.

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

After 24 hours, perform a half-medium change to remove cellular debris.

Assessment of Neuroprotection using Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Experimental Workflow:

Caption: Workflow for LDH cytotoxicity assay.

Protocol:

-

Plate primary neurons in a 96-well plate.

-

After stabilization of the culture (typically 5-7 days in vitro), treat the cells with the desired neurotoxic agent (e.g., glutamate, hydrogen peroxide) with and without various concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Carefully collect the culture supernatant from each well.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature, protected from light, for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the controls.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |

| Control | 0 | 0 | |

| Neurotoxin | 0 | ||

| Neurotoxin + this compound | 10 | ||

| Neurotoxin + this compound | 50 | ||

| Neurotoxin + this compound | 100 | ||

| Lysis Buffer | - | 100 |

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Plate primary neurons in a black, clear-bottom 96-well plate or on coverslips.

-

Following treatment with a ROS-inducing agent (e.g., H₂O₂) and/or this compound, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Fluorescence Intensity (Mean ± SD) | % ROS Production |

| Control | 0 | 100 | |

| ROS Inducer | 0 | ||

| ROS Inducer + this compound | 10 | ||

| ROS Inducer + this compound | 50 | ||

| ROS Inducer + this compound | 100 |

Immunocytochemistry for NF-κB Translocation

This protocol allows for the visualization of the p65 subunit of NF-κB translocation from the cytoplasm to the nucleus, an indicator of NF-κB activation.

Protocol:

-

Plate primary neurons on glass coverslips.

-

Treat the cells with an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) with and without this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

Conclusion

This compound presents a promising therapeutic strategy for neurodegenerative conditions characterized by inflammation, oxidative stress, and excitotoxicity. The protocols outlined in this document provide a framework for researchers to investigate the neuroprotective mechanisms of this compound in in vitro neuronal models. These assays can be adapted to screen for other neuroprotective compounds and to further elucidate the complex signaling pathways involved in neuronal cell death and survival.

References

- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]

Application Notes and Protocols: Preparation of OBA-09 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of OBA-09 stock solutions for experimental use. This compound is a multi-modal neuroprotectant with anti-oxidative and anti-inflammatory properties, acting as an ester of pyruvate and salicylic acid[1][2]. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research applications.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid compound[1]. A summary of its key properties and solubility in various solvents is provided below.

| Property | Value | Reference |

| Molecular Weight | 208.17 g/mol | [1] |

| Molecular Formula | C₁₀H₈O₅ | [1] |

| CAS Number | 856095-68-6 | |

| Appearance | White to off-white solid | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |

Solubility Data:

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 100 mg/mL (480.38 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic. | |

| DMF | 30 mg/mL | - | |

| Ethanol | 80 mg/mL | - | |

| PBS (pH 7.2) | 2.7 mg/mL | - |

For in vivo studies, specific solvent mixtures are recommended to achieve a clear solution.

| Protocol | Solvent System | Solubility | Reference |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.01 mM) | |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.01 mM) | |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.01 mM) |

Experimental Protocols

This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.82 mg of this compound (Molecular Weight: 208.17 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Storage: Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years. Some sources suggest a shorter stability of up to 6 months at -80°C and 1 month at -20°C. It is recommended to follow the supplier's specific instructions.

This protocol describes the preparation of a 2.5 mg/mL working solution using a co-solvent system, suitable for animal studies. It is recommended to prepare this solution fresh on the day of use.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a 25 mg/mL this compound stock in DMSO.

-

Solvent Admixture: To prepare 1 mL of the final working solution, follow these steps in order, ensuring the solution is mixed evenly after each addition: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to bring the final volume to 1 mL.

-

Final Concentration: This procedure yields a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Use: Use the freshly prepared working solution for in vivo experiments on the same day.

Safety and Handling Precautions

It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

-

Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.

-

Personal Protective Equipment:

-

Eye Protection: Wear safety glasses.

-

Hand Protection: Use compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is recommended.

-

Skin Protection: Wear a lab coat.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash skin with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration.

-

If ingested: Wash out the mouth with water. Do not induce vomiting.

-

Signaling Pathways and Experimental Workflows

This compound is known to exert its neuroprotective effects by preventing NAD+ and ATP depletion and suppressing NF-κB activity by reducing IκB-α degradation.

Below are diagrams illustrating the preparation workflow for the this compound stock solution and a simplified representation of its mechanism of action.

References

Application Notes and Protocols for Novel Neuroprotective Agents in MCAO Rat Models

A specific compound designated "OBA-09" was not identified in the current scientific literature within the context of Middle Cerebral Artery Occlusion (MCAO) rat models. Therefore, the following application notes and protocols are presented as a comprehensive guide for the initial assessment of a novel, hypothetical neuroprotective agent, referred to herein as "Neuro-Protectant X," in a preclinical MCAO rat model of ischemic stroke.

These guidelines are intended for researchers, scientists, and drug development professionals. They provide a structured framework for determining optimal dosage and evaluating the efficacy of a new therapeutic candidate.

Data Presentation: Quantitative Analysis of Neuro-Protectant X Efficacy

Effective evaluation of a novel compound requires meticulous data collection and clear presentation. The following tables provide a template for summarizing key quantitative data points that are crucial for assessing the neuroprotective potential of "Neuro-Protectant X."

Table 1: Dosage and Administration of Neuro-Protectant X

| Group | Treatment | Dosage (mg/kg) | Route of Administration | Time of Administration (post-MCAO) | Number of Animals (n) |

| 1 | Sham | Vehicle | - | - | 10 |

| 2 | MCAO + Vehicle | Vehicle | Intravenous (IV) | 2 hours | 10 |

| 3 | MCAO + Neuro-Protectant X | 10 | Intravenous (IV) | 2 hours | 10 |

| 4 | MCAO + Neuro-Protectant X | 20 | Intravenous (IV) | 2 hours | 10 |

| 5 | MCAO + Neuro-Protectant X | 40 | Intravenous (IV) | 2 hours | 10 |

Table 2: Summary of Efficacy Outcomes

| Group | Neurological Deficit Score (24h post-MCAO) | Infarct Volume (mm³) | Brain Edema (%) | Key Biomarker Level (e.g., TNF-α, pg/mL) |

| 1 (Sham) | 0 ± 0 | 0 ± 0 | 0 ± 0 | [Baseline Value] |

| 2 (MCAO + Vehicle) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |

| 3 (MCAO + NPX 10mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |

| 4 (MCAO + NPX 20mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |

| 5 (MCAO + NPX 40mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |

| SD: Standard Deviation; NPX: Neuro-Protectant X |

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility and the generation of reliable data.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[1]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-scissors and forceps

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Vessel clip

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the 4-0 monofilament suture into the ICA via the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Neurological Deficit Scoring

This scoring system is used to assess the extent of neurological impairment after MCAO.

Procedure:

-

A 5-point scale is commonly used:

-

0: No neurological deficit.

-

1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

-

2: Circling to the left (a moderate focal neurological deficit).

-

3: Falling to the left (a severe focal neurological deficit).

-

4: No spontaneous walking with a depressed level of consciousness.

-

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.

Procedure:

-

At 24 or 48 hours post-MCAO, euthanize the rat and perfuse the brain with saline.

-

Harvest the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

The viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams can aid in understanding complex experimental processes and molecular mechanisms.

Caption: Experimental workflow for evaluating Neuro-Protectant X in MCAO rats.

Ischemic stroke triggers a complex cascade of signaling pathways that contribute to neuronal cell death.[2][3] Neuroprotective agents often target these pathways to mitigate ischemic damage.

References

- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuroshield-1 in Oxygen-Glucose Deprivation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model to simulate the ischemic conditions of stroke, providing a valuable platform for the elucidation of cellular and molecular mechanisms underlying ischemic brain injury and the development of novel neuroprotective strategies.[1] This application note provides a detailed protocol for the use of Neuroshield-1 , a novel neuroprotective agent, in OGD studies. Neuroshield-1 is hypothesized to mitigate neuronal damage by modulating key signaling pathways involved in oxidative stress and apoptosis.

The protocols outlined below detail the induction of OGD in neuronal cell cultures, treatment with Neuroshield-1, and subsequent assessment of its neuroprotective efficacy through various cellular and molecular assays. This document is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of Neuroshield-1 in an in vitro model of cerebral ischemia.

Key Experimental Protocols

Cell Culture and OGD Induction

Objective: To establish primary cortical neuron cultures and subject them to OGD to mimic ischemic conditions.

Materials:

-

Primary cortical neurons (e.g., from E15.5 mouse embryos)[2]

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

DMEM without glucose[2]

-

Balanced Salt Solution (BSS) without glucose[3]

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)[2]

-

Standard CO₂ incubator (5% CO₂, 95% air)

Protocol:

-

Plate primary cortical neurons in supplemented Neurobasal medium and maintain in a standard CO₂ incubator for 5-7 days in vitro (DIV).

-

To induce OGD, replace the supplemented Neurobasal medium with pre-warmed, deoxygenated glucose-free DMEM or BSS.

-

Transfer the culture plates to a hypoxia chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a duration of 2 to 4 hours. Control cultures should be maintained in supplemented Neurobasal medium in a standard CO₂ incubator.

-

For reoxygenation, remove the plates from the hypoxia chamber, replace the OGD medium with complete Neurobasal medium, and return them to the standard CO₂ incubator for 24 hours.

Neuroshield-1 Treatment

Objective: To administer Neuroshield-1 to neuronal cultures to assess its neuroprotective effects against OGD-induced injury.

Protocol:

-

Prepare stock solutions of Neuroshield-1 in a suitable vehicle (e.g., DMSO).

-

During the OGD exposure, add Neuroshield-1 at various concentrations to the glucose-free medium. A vehicle control (0.1% DMSO) should be run in parallel.

-

Alternatively, Neuroshield-1 can be added during the reoxygenation period to assess its effect on reperfusion injury.

Assessment of Cell Viability and Cytotoxicity

Objective: To quantify the extent of neuronal death and the protective effect of Neuroshield-1.

Protocols:

-

Cell Counting Kit-8 (CCK-8) / MTT Assay (Viability):

-

Twenty-four hours after OGD, add 10 µL of CCK-8 solution to each well of a 96-well plate.

-

Incubate at 37°C for 3 hours.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control.

-

-

Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):

-

Collect the cell culture medium 24 hours after OGD.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the amount of LDH released into the medium, which is proportional to the number of dead cells.

-

Apoptosis Assays

Objective: To determine if Neuroshield-1 prevents apoptosis in neurons subjected to OGD.

Protocols:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Fix the cells 24 hours post-OGD.

-

Perform TUNEL staining using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.

-

Counterstain with DAPI to visualize all cell nuclei.

-

Count the number of TUNEL-positive cells under a fluorescence microscope.

-

-

Caspase Activity Assays:

-

Prepare cell lysates 24 hours after OGD.

-

Use commercial kits to measure the activity of key apoptosis-related caspases, such as caspase-3 and caspase-9.

-

Quantitative Data Summary

The following tables summarize hypothetical data demonstrating the neuroprotective effects of Neuroshield-1 in an OGD model.

| Treatment Group | Cell Viability (% of Normoxia Control) | Cytotoxicity (LDH Release, % of OGD Control) |

| Normoxia Control | 100 ± 5.2 | N/A |

| OGD + Vehicle | 38.3 ± 4.5 | 100 ± 8.1 |

| OGD + Neuroshield-1 (1 µM) | 55.7 ± 3.9 | 68.2 ± 6.5 |

| OGD + Neuroshield-1 (10 µM) | 72.1 ± 4.1 | 45.3 ± 5.9 |

| OGD + Neuroshield-1 (50 µM) | 85.4 ± 3.7 | 28.7 ± 4.8 |

| Treatment Group | Apoptotic Cells (TUNEL-positive, %) | Caspase-3 Activity (Fold Change vs. Normoxia) |

| Normoxia Control | 2.1 ± 0.5 | 1.0 ± 0.2 |

| OGD + Vehicle | 48.5 ± 6.2 | 5.8 ± 0.7 |

| OGD + Neuroshield-1 (1 µM) | 35.3 ± 5.1 | 4.1 ± 0.5 |

| OGD + Neuroshield-1 (10 µM) | 21.7 ± 4.3 | 2.5 ± 0.4 |

| OGD + Neuroshield-1 (50 µM) | 10.9 ± 3.5 | 1.4 ± 0.3 |

Visualizations

Caption: Experimental workflow for OGD studies with Neuroshield-1.

References

- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV-MS Method for the Quantification of OBA-09 and its Major Metabolites in Human Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction